![molecular formula C14H18O5S B1679630 Tos-PEG2-O-Propargyl CAS No. 1119249-30-7](/img/structure/B1679630.png)
Tos-PEG2-O-Propargyl
Overview
Description
Tos-PEG2-O-Propargyl is a polyethylene glycol (PEG)-based proteolysis targeting chimera (PROTAC) linker . It is commonly employed for the synthesis of Thalidomide-O-PEG2-propargyl .
Synthesis Analysis
Tos-PEG2-O-Propargyl is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It is used in the synthesis of Thalidomide-O-PEG2-propargyl .Molecular Structure Analysis
The molecular weight of Tos-PEG2-O-Propargyl is 298.35 g/mol . The molecular formula is C14H18O5S . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
Tos-PEG2-O-Propargyl is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of Tos-PEG2-O-Propargyl is 298.35 g/mol . The molecular formula is C14H18O5S . It appears as an oil and its color ranges from light yellow to yellow .Scientific Research Applications
Polymer Synthesis
Propargyl-PEG3-Tos is used in the synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives . These derivatives have hydroxyl, carboxyl, mercapto, or hydrazide end groups . The propargyl group of Propargyl-PEG3-Tos provides a reactive site for further modifications, making it a versatile building block in polymer synthesis .
Bioconjugation
The propargyl group in Propargyl-PEG3-Tos can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is useful in the development of PEG-based bioconjugates for various biomedical applications .
Drug Delivery Systems
The hydrophilic PEG spacer in Propargyl-PEG3-Tos increases solubility in aqueous media . This property is beneficial in the design of drug delivery systems, where enhanced solubility can improve the bioavailability of therapeutic agents .
Surface Modification
Propargyl-PEG3-Tos can be used to modify surfaces with PEG . PEGylation reduces protein adsorption, which can minimize non-specific binding and improve the biocompatibility of medical devices .
Synthetic Intermediates
Propargyl-PEG3-Tos serves as a synthetic intermediate in the synthesis of more complex structures . The propargyl group can be introduced into small-molecule building blocks, opening up new synthetic pathways .
Nucleophilic Substitution Reactions
The tosyl group in Propargyl-PEG3-Tos is a good leaving group for nucleophilic substitution reactions . This property allows for the easy replacement of the tosyl group with thiol and amino groups , expanding the range of possible reactions and products.
Mechanism of Action
Target of Action
Propargyl-PEG3-Tos, also known as Tos-PEG2-O-Propargyl, is a PEG linker that contains a tosyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of Propargyl-PEG3-Tos involves two key steps. First, the tosyl group, which is a very good leaving group, can be easily replaced by thiol and amino groups through a nucleophilic substitution . Following this, the propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG3-Tos are primarily those involving azide-bearing compounds or biomolecules. The formation of a stable triazole linkage via Click Chemistry can have various downstream effects, depending on the specific biomolecules involved .
Result of Action
The result of the action of Propargyl-PEG3-Tos is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to various molecular and cellular effects, depending on the specific biomolecules that the compound interacts with.
Action Environment
The action of Propargyl-PEG3-Tos can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry that the compound undergoes . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability might be influenced by the hydration status of the environment .
Safety and Hazards
Tos-PEG2-O-Propargyl is for R&D use only and not for medicinal, household or other use . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water . If it contacts the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Future Directions
Tos-PEG2-O-Propargyl is a PEG derivative containing a tosyl group and a propargyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBARIQCXNLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG3-Tos |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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